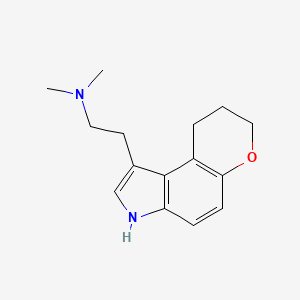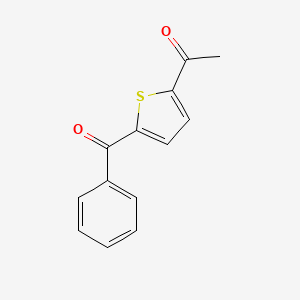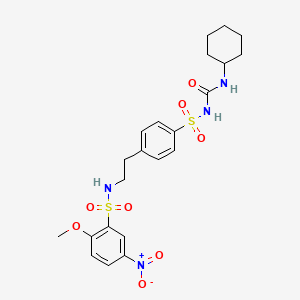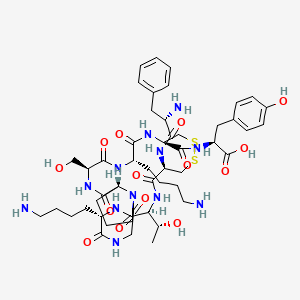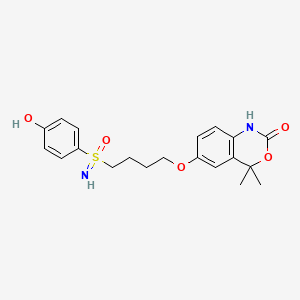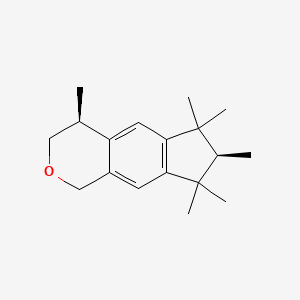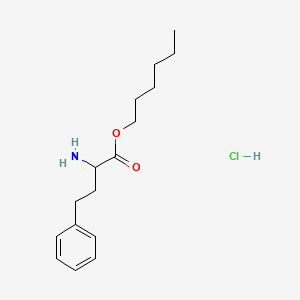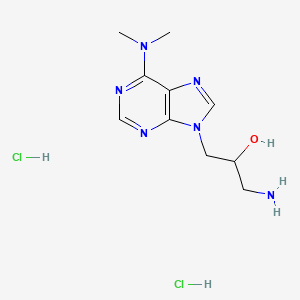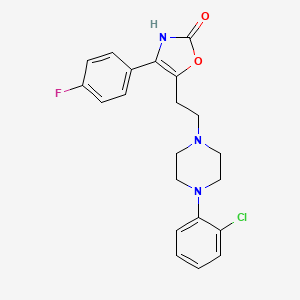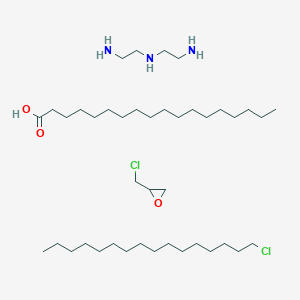
N'-(2-aminoethyl)ethane-1,2-diamine;1-chlorohexadecane;2-(chloromethyl)oxirane;octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearic acid 1-chlorohexadecane diethylenetriamine and epichlorohydrin complex is a heterocyclic organic compound with the molecular formula C41H87Cl2N3O3 and a molecular weight of 741.10. This complex is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid 1-chlorohexadecane diethylenetriamine and epichlorohydrin complex involves the reaction of stearic acid, 1-chlorohexadecane, diethylenetriamine, and epichlorohydrin. The reaction typically occurs under controlled conditions to ensure the formation of the desired complex. The process involves the following steps:
Reaction of Stearic Acid and Diethylenetriamine: Stearic acid reacts with diethylenetriamine to form an intermediate product.
Addition of 1-Chlorohexadecane: The intermediate product is then reacted with 1-chlorohexadecane.
Reaction with Epichlorohydrin: Finally, the product is reacted with epichlorohydrin to form the complex.
Industrial Production Methods
Industrial production of this complex is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality. The production process involves large-scale reactions under controlled conditions, with cleanroom environments ranging from Class 100 to Class 100,000.
Chemical Reactions Analysis
Types of Reactions
Stearic acid 1-chlorohexadecane diethylenetriamine and epichlorohydrin complex undergoes various types of chemical reactions, including:
Substitution Reactions: The complex can undergo nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction Reactions: The complex can participate in oxidation and reduction reactions, altering its chemical structure.
Cross-Linking Reactions: The complex can act as a cross-linking agent in polymerization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the complex.
Scientific Research Applications
Stearic acid 1-chlorohexadecane diethylenetriamine and epichlorohydrin complex has a wide range of scientific research applications, including:
Chemistry: Used as a cross-linking agent and in the synthesis of various polymers.
Biology: Investigated for its potential use in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and interactions with biological targets.
Industry: Utilized in the production of coatings, adhesives, and plastics due to its unique chemical properties.
Mechanism of Action
The mechanism of action of stearic acid 1-chlorohexadecane diethylenetriamine and epichlorohydrin complex involves its interaction with molecular targets and pathways. The complex can form cross-links with other molecules, altering their chemical and physical properties . This cross-linking ability is crucial in its applications as a polymerization agent and in the production of various industrial products.
Comparison with Similar Compounds
Similar Compounds
Stearic Acid: A saturated fatty acid commonly found in animal and vegetable fats.
1-Chlorohexadecane: A chlorinated hydrocarbon used in organic synthesis.
Diethylenetriamine: A triamine used in the production of various chemicals.
Epichlorohydrin: An epoxide used in the production of epoxy resins and other polymers.
Uniqueness
The uniqueness of stearic acid 1-chlorohexadecane diethylenetriamine and epichlorohydrin complex lies in its combination of these components, resulting in a compound with distinct chemical properties and applications. Its ability to undergo various chemical reactions and form cross-links makes it valuable in multiple fields, including chemistry, biology, medicine, and industry .
Properties
CAS No. |
73018-50-5 |
|---|---|
Molecular Formula |
C41H87Cl2N3O3 |
Molecular Weight |
741.1 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;1-chlorohexadecane;2-(chloromethyl)oxirane;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C16H33Cl.C4H13N3.C3H5ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;5-1-3-7-4-2-6;4-1-3-2-5-3/h2-17H2,1H3,(H,19,20);2-16H2,1H3;7H,1-6H2;3H,1-2H2 |
InChI Key |
TXKNTPHOFURUBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCl.C1C(O1)CCl.C(CNCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




